molecular formula C18H16N2OS B1469710 6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS No. 1428139-58-5

6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B1469710
CAS No.: 1428139-58-5
M. Wt: 308.4 g/mol
InChI Key: ICACIVZLNVNKAK-UHFFFAOYSA-N
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Description

6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gastric (H+/K+)-ATPase Inhibitory Activity

One significant area of research involves the synthesis and evaluation of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles for their inhibitory activity against gastric (H+/K+)-ATPase. These compounds, including derivatives related to the specified chemical structure, have been shown to act as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase, demonstrating more potent effects than certain benchmarks in the inhibition of acid secretion in gastric models (Homma et al., 1997).

Corrosion Inhibition

Another research domain focuses on the application of benzimidazole derivatives, including those structurally akin to the specified molecule, as corrosion inhibitors for metals. These compounds have been studied for their efficiency in protecting mild steel in acidic environments, showcasing their potential in industrial applications to extend the lifespan of metal components (Yadav et al., 2013).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of benzimidazole derivatives, including those related to the chemical structure , reveal their potential as therapeutic agents. These compounds have been tested against various bacterial and fungal strains, showing promising activity and pointing towards potential applications in developing new antimicrobial drugs (Anil et al., 2017).

Properties

IUPAC Name

6-(5-methylthiophen-2-yl)-2-phenyl-1,5,6,7-tetrahydrobenzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)20-18(19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICACIVZLNVNKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC3=C(C(=O)C2)N=C(N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 2
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 3
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 4
Reactant of Route 4
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 5
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 6
6-(5-methyl-2-thienyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

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